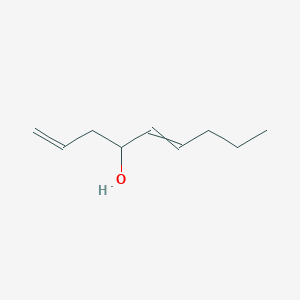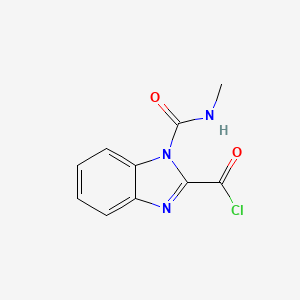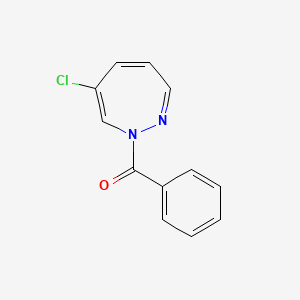
Benzoyl chloride, 6-bromo-2,3-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 6-bromo-2,3-dimethoxy- is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzene ring substituted with a bromine atom at the 6th position and two methoxy groups at the 2nd and 3rd positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 6-bromo-2,3-dimethoxy- typically involves the chlorination of 6-bromo-2,3-dimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, resulting in the formation of the desired benzoyl chloride .
Industrial Production Methods
Industrial production of benzoyl chloride, 6-bromo-2,3-dimethoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 6-bromo-2,3-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form 6-bromo-2,3-dimethoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted benzoyl derivatives.
Hydrolysis: The major products are 6-bromo-2,3-dimethoxybenzoic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 6-bromo-2,3-dimethoxy- has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 6-bromo-2,3-dimethoxy- involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets include various nucleophilic sites in organic molecules, such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobenzoyl chloride: Similar in structure but lacks the methoxy groups.
2,6-Dimethoxybenzoyl chloride: Similar in structure but lacks the bromine atom
Uniqueness
Benzoyl chloride, 6-bromo-2,3-dimethoxy- is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable in specific synthetic applications.
Eigenschaften
CAS-Nummer |
64482-27-5 |
|---|---|
Molekularformel |
C9H8BrClO3 |
Molekulargewicht |
279.51 g/mol |
IUPAC-Name |
6-bromo-2,3-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
SZOKVXKVDGCQGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)




![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)


![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)

